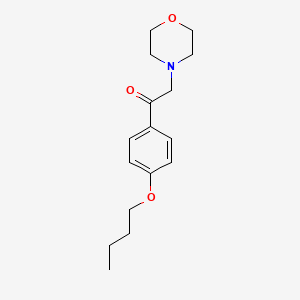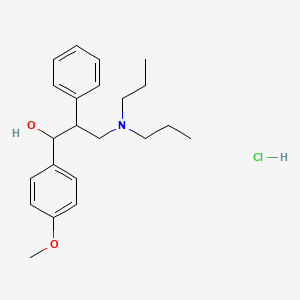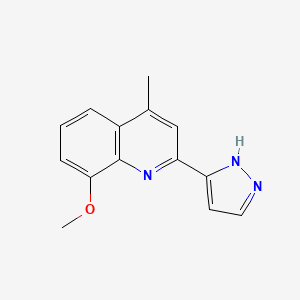![molecular formula C22H28N2O4 B3859151 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B3859151.png)
1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime
Übersicht
Beschreibung
1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime, also known as H2L6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. H2L6 is a bidentate ligand that can form stable complexes with various metal ions, making it a valuable tool in the field of coordination chemistry. In
Wirkmechanismus
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime is not fully understood, but it is believed to involve the formation of stable complexes with metal ions in biological systems. These complexes can then interact with various biological molecules, leading to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been shown to have a range of biochemical and physiological effects, depending on the metal ion it forms a complex with. For example, 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime complexes with copper ions have been shown to exhibit antioxidant activity, while 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime complexes with platinum ions have been shown to have anticancer activity. 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime has also been studied for its potential use in imaging and sensing applications, where it can selectively bind to certain metal ions and produce a measurable signal.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime has several advantages for use in lab experiments, including its high stability, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment to study its interactions with metal ions.
Zukünftige Richtungen
There are several future directions for research on 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime, including the development of new metal complexes with enhanced properties, the investigation of its potential use in imaging and sensing applications, and the exploration of its biological activity in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime and its interactions with biological molecules.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been extensively studied for its potential applications in various fields of science. In coordination chemistry, 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been used as a ligand to form stable complexes with metal ions, which has led to the development of new catalysts, sensors, and materials. 1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime has also been studied for its potential use in medicinal chemistry, where it has shown promising results as an anticancer agent and an antioxidant.
Eigenschaften
IUPAC Name |
(NZ)-N-[1-[4-[6-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]hexoxy]phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17(23-25)19-7-11-21(12-8-19)27-15-5-3-4-6-16-28-22-13-9-20(10-14-22)18(2)24-26/h7-14,25-26H,3-6,15-16H2,1-2H3/b23-17-,24-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLLPDPNNOVIKM-BOYKQRMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)/C(=N\O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinyl)morpholine](/img/structure/B3859078.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis(4,6-dimethylpyrimidine)](/img/structure/B3859082.png)
![8,8'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]diquinoline](/img/structure/B3859083.png)
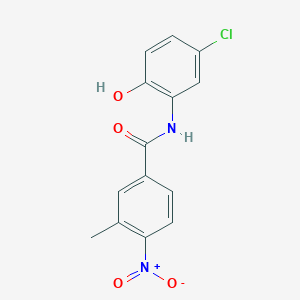

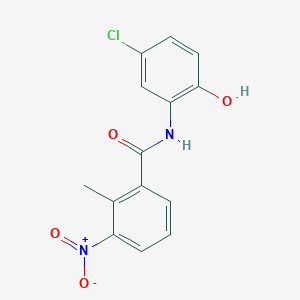
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3859123.png)

